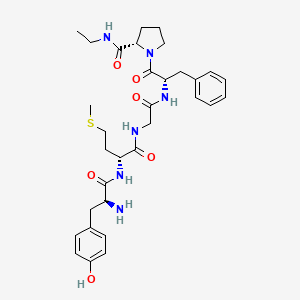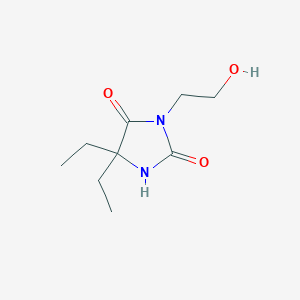
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidinedione family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and two carbonyl groups The presence of the hydroxyethyl group at the 3-position and diethyl groups at the 5-position further distinguishes this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione typically involves the reaction of diethyl malonate with ethylenediamine under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidinedione ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto derivative.
Reduction: The carbonyl groups in the imidazolidinedione ring can be reduced to form hydroxyl groups, leading to the formation of diols.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of diols.
Substitution: Formation of N-alkyl or N-aryl derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown its potential as an anti-inflammatory and analgesic agent. It is also being explored for its potential use in cancer therapy due to its cytotoxic properties.
Industry: The compound is used in the synthesis of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.
Pathways Involved: It inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use as a hydantoin derivative with anticonvulsant properties.
5,5-Diphenyl-2,4-imidazolidinedione:
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: Exhibits similar biological activities and is used in pharmaceutical research.
Uniqueness
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
63696-47-9 |
|---|---|
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
5,5-diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O3/c1-3-9(4-2)7(13)11(5-6-12)8(14)10-9/h12H,3-6H2,1-2H3,(H,10,14) |
InChI 键 |
ORGWHUWJJGEKLC-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(C(=O)N1)CCO)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)

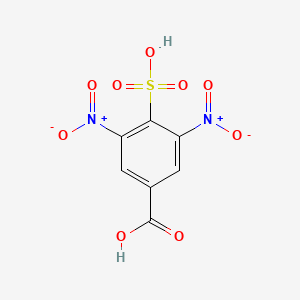
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
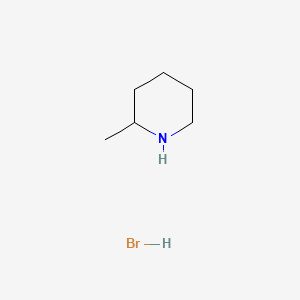
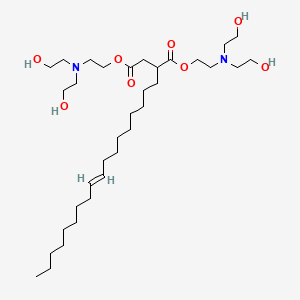
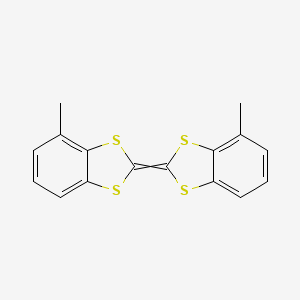
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
